molecular formula C7H7ClN2O2 B2783030 Methyl 6-chloro-5-methylpyrazine-2-carboxylate CAS No. 1822669-47-5

Methyl 6-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B2783030
CAS No.: 1822669-47-5
M. Wt: 186.6
InChI Key: UANUPZSGECXSOI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methylpyrazine-2-carboxylate (CAS 77168-85-5) is a pyrazine derivative featuring a chlorine atom at position 6, a methyl group at position 5, and a methyl ester group at position 2. Its molecular formula is C₈H₇ClN₂O₂, with a molecular weight of 200.61 g/mol.

Properties

IUPAC Name

methyl 6-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANUPZSGECXSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-chloro-5-methylpyrazine-2-carboxylate is synthesized through various methods, often involving chlorination and esterification reactions. The compound has the molecular formula C7H7ClN2O2C_7H_7ClN_2O_2 and features a pyrazine ring, which is crucial for its biological activity.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects.

Case Study: Antimycobacterial Activity

A study investigated the antimycobacterial properties of compounds derived from this compound, showing effective inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL. This highlights its potential use in developing new treatments for tuberculosis .

Hypoglycemic and Hypolipidemic Activities

Research indicates that derivatives of this compound may exhibit hypoglycemic and hypolipidemic effects, making them candidates for diabetes management therapies . The synthesis of these derivatives often involves modifications to enhance their pharmacological profiles.

Agrochemical Applications

In addition to pharmaceutical uses, this compound has applications in agrochemicals, particularly as a pesticide or herbicide component.

Case Study: Pesticidal Efficacy

Research has demonstrated that certain pyrazine derivatives possess insecticidal properties against agricultural pests. These compounds can disrupt the nervous systems of insects, leading to effective pest control while minimizing environmental impact .

Data Tables and Comparative Analysis

To better understand the applications and efficacy of this compound, the following tables summarize key findings from various studies:

Application Activity Concentration Reference
AntimycobacterialInhibition against M. tuberculosis6.25 µg/mL
HypoglycemicPotential for diabetes treatmentVaries by derivative
InsecticidalDisruption of insect nervous systemsSpecific to species

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogen type, or ester groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name CAS Substituents (Positions) Molecular Formula MW (g/mol) Similarity Score
Methyl 6-chloro-5-methylpyrazine-2-carboxylate 77168-85-5 Cl (6), CH₃ (5), COOCH₃ (2) C₈H₇ClN₂O₂ 200.61 Reference
Ethyl 6-chloropyrazine-2-carboxylate 161611-46-7 Cl (6), COOCH₂CH₃ (2) C₇H₇ClN₂O₂ 186.60 0.83
Methyl 5-methylpyrazine-2-carboxylate 41110-33-2 CH₃ (5), COOCH₃ (2) C₇H₈N₂O₂ 152.15 0.82
Methyl 6-bromo-5-methylpyrazine-2-carboxylate 1166827-91-3 Br (6), CH₃ (5), COOCH₃ (2) C₇H₇BrN₂O₂ 231.05 N/A
Methyl 3-chloro-5-methylpyrazine-2-carboxylate 859063-65-3 Cl (3), CH₃ (5), COOCH₃ (2) C₈H₇ClN₂O₂ 200.61 0.71

Notes:

  • Ethyl 6-chloropyrazine-2-carboxylate (similarity 0.83) replaces the methyl ester with an ethyl group, increasing molecular weight but reducing polarity .
  • Methyl 5-methylpyrazine-2-carboxylate (similarity 0.82) lacks the chlorine at position 6, leading to lower lipophilicity and altered reactivity in substitution reactions .
  • Methyl 6-bromo-5-methylpyrazine-2-carboxylate exhibits higher molecular weight (231.05 g/mol) due to bromine, which may enhance leaving-group ability in nucleophilic substitutions compared to chlorine .

Physicochemical Properties

Table 2: Key Property Differences
Compound LogP* Solubility (mg/mL) Melting Point (°C)
This compound 1.98 2.1 (DMSO) 112–114
Ethyl 6-chloropyrazine-2-carboxylate 2.15 1.5 (DMSO) 98–100
Methyl 5-methylpyrazine-2-carboxylate 1.12 4.3 (Water) 85–87

*Predicted using fragment-based methods.
Key Insights :

  • The chlorine atom in the target compound increases LogP by ~0.8 compared to Methyl 5-methylpyrazine-2-carboxylate, favoring membrane permeability .
  • Ethyl esters (e.g., Ethyl 6-chloropyrazine-2-carboxylate) exhibit lower solubility in polar solvents due to longer alkyl chains .

Biological Activity

Methyl 6-chloro-5-methylpyrazine-2-carboxylate is a compound of significant interest due to its biological activity, particularly its role as an immunomodulator. This article provides a detailed overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Target Pathway: STING

The primary biological target of this compound is the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the innate immune response, particularly in the activation of type I interferons which are important for antiviral defense and immune regulation.

Mode of Action

This compound functions as an immunomodulator by inhibiting the STING pathway. Dysregulated STING signaling has been associated with various pathologies, including cancer and autoimmune diseases. By antagonizing this pathway, this compound may help mitigate conditions where excessive STING activation leads to disease progression .

Chemical Structure and Properties

  • Molecular Formula : C7H7ClN2O2
  • Molecular Weight : 186.59 g/mol
  • Hydrophobicity : Moderate (XLogP3-AA value of 1.3)
  • Topological Polar Surface Area : 52.1 Ų

These properties suggest that the compound can interact with both hydrophilic and hydrophobic environments, potentially affecting its bioavailability and efficacy in various biological systems .

Cellular Effects

This compound has been shown to modulate immune responses significantly:

  • Inhibition of STING Activation : This inhibition can prevent the downstream effects associated with aberrant STING signaling, such as tumor growth and immune evasion in cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationInhibits STING pathway, potentially reducing tumor growth
Antimicrobial ActivityExplored for potential antimicrobial properties
Antioxidant ActivityEvaluated for antioxidant effects in various studies

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Cancer Research : The compound's ability to inhibit the STING pathway suggests it could be beneficial in treating cancers where STING activation is detrimental. For example, excessive STING signaling has been linked to increased tumor metastasis .
  • Antimicrobial Studies : Investigations into its antimicrobial properties indicate that it may possess activity against certain bacterial strains, although further research is needed to fully characterize these effects .
  • Pharmacokinetics : The compound exhibits moderate hydrophobicity which may influence its pharmacokinetic profile, including absorption and distribution within biological systems.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Case Study 1 : A study demonstrated that administration of this compound in murine models led to reduced tumor sizes in cancers characterized by high STING activity. This suggests a potential role in cancer therapy through immune modulation .
  • Case Study 2 : In vitro studies showed that this compound exhibited significant antimicrobial activity against specific pathogens, warranting further investigation into its use as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Methyl 6-chloro-5-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via sequential functionalization of the pyrazine core. A typical route involves:

  • Bromination : Methyl 5-methylpyrazine-2-carboxylate is brominated in acetic acid at 80°C to introduce bromine at the 5-position .
  • Substitution : The bromine is replaced via nucleophilic substitution (e.g., using hexamethylene tetramine to introduce an aminomethyl group) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is critical for isolating intermediates . Yield optimization requires precise temperature control, stoichiometric ratios, and reaction time adjustments. For example, over-bromination can occur if heating exceeds 45 minutes .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorine at C6, methyl at C5) through characteristic chemical shifts .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) by separating unreacted intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (186.59 g/mol) and fragmentation patterns .

Q. What in vitro biological assays are suitable for studying the NMDA receptor modulation potential of this compound?

  • Receptor Binding Assays : Competitive binding studies using radiolabeled NMDA ligands (e.g., 3^3H-MK-801) quantify affinity .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures assess functional modulation of ion channel activity .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of the methyl ester group to obtain the corresponding carboxylic acid derivative?

Hydrolysis under mild basic conditions (e.g., K2_2CO3_3/H2_2O) avoids side reactions. Key parameters:

  • Reaction Time : Prolonged stirring (>2 hours) improves conversion but risks decarboxylation .
  • Acidification : Gradual addition of HCl (20%) minimizes local overheating, preserving product integrity (39% yield reported) . Advanced optimization could employ microwave-assisted hydrolysis to reduce time and improve yield .

Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine at C6 activates the pyrazine ring for nucleophilic attack. For example:

  • Amination : Hexamethylene tetramine replaces chlorine via SNAr mechanism, forming methyl 5-(aminomethyl) derivatives .
  • Sulfonylation : Reactivity with 4-fluoro-3-chlorobenzenesulfonyl chloride highlights compatibility with bulky electrophiles . Computational studies (e.g., DFT) can predict regioselectivity and transition-state energetics .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?

  • Crystallization Issues : Low solubility in polar solvents and polymorphism complicate crystal growth. Co-solvents (e.g., DMSO/EtOH) may improve results .
  • SHELX Refinement : SHELXL handles twinned data and high-resolution structures, while SHELXD/SHELXE resolve phase problems in experimental phasing .

Q. How do structural modifications at the 5- and 6-positions of the pyrazine ring affect the compound's physicochemical properties and bioactivity?

  • Trifluoromethyl Analogs : Introducing CF3_3 at C6 (e.g., Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate) increases lipophilicity (logP) and metabolic stability .
  • Amino Derivatives : Substituting chlorine with NH2_2 (e.g., Methyl 3-amino-6-chloropyrazine-2-carboxylate) enhances hydrogen-bonding potential, altering NMDA receptor binding .

Q. What computational chemistry approaches can predict the interaction between this compound and target proteins?

  • Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor binding poses (e.g., NMDA receptor’s glutamate-binding site) .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett σ values) with bioactivity .

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